



Application Notes and Protocols for Oral Gavage Administration of CC-214-2

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Compound of Interest		
Compound Name:	CC214-2	
Cat. No.:	B15621954	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

CC-214-2 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] It distinguishes itself from allosteric inhibitors like rapamycin by directly targeting the kinase domain of mTOR, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTORC2.[1][3] This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway, which is frequently hyperactivated in various human cancers. Preclinical studies have demonstrated the anti-tumor activity of CC-214-2 following oral administration in various cancer models, including prostate cancer and glioblastoma.[1][2][3]

These application notes provide a summary of the mechanism of action of CC-214-2 and detailed protocols for its formulation and administration via oral gavage in mice, a standard procedure for preclinical in vivo efficacy and pharmacokinetic studies.

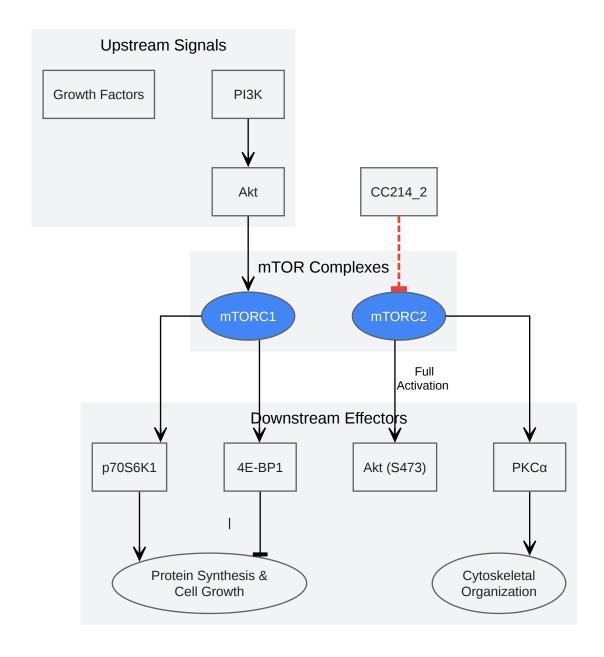
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. It is centered around two distinct multiprotein complexes, mTORC1 and mTORC2.



- mTORC1 controls protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).
- mTORC2 regulates cell survival and cytoskeletal organization, partly by phosphorylating Akt at serine 473 (S473), which is required for its full activation.

CC-214-2 exerts its anti-neoplastic effects by inhibiting the kinase activity of mTOR within both complexes, leading to the suppression of rapamycin-resistant signaling pathways and a potent induction of autophagy.[2][3][4]





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Caption: mTOR signaling pathway inhibition by CC-214-2.

Quantitative Data Summary

The following tables summarize key quantitative data for CC-214-2. Specific values for pharmacokinetic and efficacy studies are often study-dependent and may not all be publicly available.

Table 1: Physicochemical Properties of CC-214-2

Property	Value	Source
Molecular Formula	C25H25N5O4	Inferred from structure
Molecular Weight	459.5 g/mol	Inferred from structure
Appearance	Solid	General knowledge

| Solubility | Poorly soluble in water | General knowledge |

Table 2: Pharmacokinetic Parameters of CC-214-2 in Mice (Oral Gavage) Note: Specific pharmacokinetic values from nonclinical studies are not readily available in the public domain. The data below are illustrative placeholders based on typical preclinical compounds and should be determined experimentally.



Parameter	Symbol	Value	Species/Str ain	Dose (mg/kg)	Vehicle
Peak Plasma Concentrati on	C _{max}	Determine Experiment ally	Mouse	e.g., 50	e.g., 0.5% MC, 0.1% Tween-80
Time to Peak Concentratio n	Tmax	Determine Experimentall y	Mouse	e.g., 50	e.g., 0.5% MC, 0.1% Tween-80
Half-Life	t ₁ / ₂	Determine Experimentall y	Mouse	e.g., 50	e.g., 0.5% MC, 0.1% Tween-80

| Oral Bioavailability | %F | Reported as "Orally Available"[1] | Mouse | e.g., 50 | e.g., 0.5% MC, 0.1% Tween-80 |

Table 3: Preclinical Efficacy of CC-214-2 (Oral Gavage) in Xenograft Models

Cancer Model	Animal Model	Dose (mg/kg) & Schedule	Vehicle	Efficacy Outcome	Source
Prostate Cancer	PC3 Xenograft (Mouse)	Up to 100 mg/kg	Not Specified	Significant, dose- and schedule- dependent tumor growth inhibition.	[2]

| Glioblastoma | Orthotopic Xenograft (Mouse) | Not Specified | Not Specified | Significantly inhibited tumor growth. |[3] |

Experimental Protocols



Protocol 1: Preparation of CC-214-2 Formulation for Oral Gavage

Given the poor aqueous solubility of many kinase inhibitors, a suspension is a common and effective formulation for oral gavage. This protocol provides a starting point for preparing a suspension in a standard aqueous vehicle.

Materials:

- CC-214-2 powder
- · Vehicle components:
 - Methylcellulose (MC) or Carboxymethylcellulose sodium (CMC-Na)
 - Tween-80 (Polysorbate 80)
 - Sterile water or saline (0.9% NaCl)
- Mortar and pestle (optional, for particle size reduction)
- Sterile conical tubes (15 mL or 50 mL)
- · Magnetic stirrer and stir bar
- Analytical balance and weigh boats
- Spatula

Procedure:

• Vehicle Preparation (Example: 0.5% MC with 0.1% Tween-80 in Water): a. To prepare 10 mL of vehicle, weigh 50 mg of methylcellulose. b. Heat approximately 5 mL of sterile water to 60-80°C. Add the methylcellulose powder and stir vigorously to disperse. c. Add the remaining 5 mL of cold sterile water and continue to stir in a cold water bath until a clear, viscous solution forms. d. Add 10 μL of Tween-80 to the solution and mix thoroughly. e. Store the prepared vehicle at 4°C.



- Dose Calculation: a. Determine the required concentration (mg/mL) based on the desired dose (mg/kg) and dosing volume (typically 5-10 mL/kg). b. Formula: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg) c. Example: For a 50 mg/kg dose and a 10 mL/kg dosing volume, the required concentration is 5 mg/mL.
- Suspension Preparation: a. Accurately weigh the required amount of CC-214-2 powder. For 10 mL of a 5 mg/mL suspension, weigh 50 mg of CC-214-2. b. If particles are large, gently grind the powder in a mortar and pestle to a fine consistency. c. Transfer the powder to a sterile conical tube. d. Add a small volume (e.g., 1-2 mL) of the prepared vehicle to the powder to create a paste. Mix thoroughly with a spatula or by vortexing to ensure the powder is fully wetted and no clumps remain. e. Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the final volume is reached. f. Place a sterile magnetic stir bar in the tube and stir the suspension continuously for at least 15-30 minutes before dosing to ensure homogeneity.
- Pre-Dosing Preparation: a. Before drawing each dose, vortex or stir the suspension vigorously to ensure it is uniformly mixed. b. Visually inspect the formulation for any signs of precipitation or instability.

Protocol 2: Oral Gavage Administration Procedure in Mice

This protocol outlines the steps for safe and effective oral gavage administration in mice. All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Materials:

- Prepared CC-214-2 formulation
- Appropriately sized syringes (e.g., 1 mL)
- Oral gavage needles (feeding needles):
 - Typically 20-22 gauge for adult mice.
 - Use flexible plastic or stainless steel needles with a ball-tip to prevent tissue damage.



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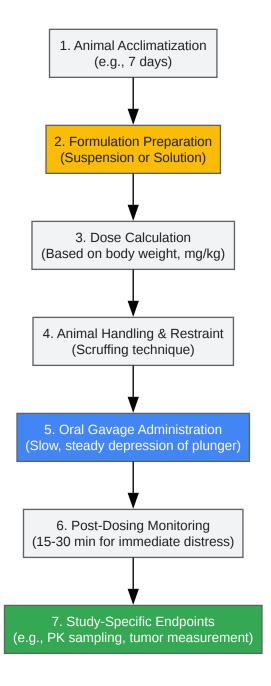


Animal scale

Procedure:

- Animal Preparation: a. Weigh the mouse immediately before dosing to calculate the precise volume to be administered. b. Formula: Dose Volume (mL) = [Weight (kg) x Dosing Volume (mL/kg)]
- Restraint: a. Proper restraint is critical for safety. Handle the mice for several days prior to
 the experiment to acclimate them. b. Gently scruff the mouse by grasping the loose skin over
 the neck and shoulders with the thumb and forefinger. This should immobilize the head and
 prevent the animal from biting. c. Hold the mouse in a vertical position to straighten the path
 to the esophagus.
- Needle Insertion and Administration: a. Fill the syringe with the calculated volume of the CC-214-2 suspension, ensuring it remains well-mixed. b. Gently insert the gavage needle into the side of the mouth, just behind the incisors. c. Advance the needle along the roof of the mouth toward the back of the throat. The animal will typically swallow as the needle reaches the pharynx. d. Allow the needle to pass smoothly into the esophagus. Never force the needle. If resistance is met, withdraw it completely and reposition. e. Once the needle is correctly placed (it should advance to a pre-measured depth without resistance), slowly depress the syringe plunger over 2-3 seconds to administer the formulation. f. Administering the liquid too quickly can cause reflux and aspiration.
- Post-Administration: a. After administration, gently withdraw the needle in a single, smooth motion. b. Return the mouse to its cage and monitor it for at least 15 minutes for any immediate signs of distress, such as difficulty breathing or fluid emerging from the nose or mouth, which could indicate accidental tracheal administration. c. Continue to monitor the animals according to the study protocol.





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Caption: Experimental workflow for an in vivo oral gavage study.

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